- Pd-Catalyzed C-H activation/oxidative cyclization of acetanilide with norbornene: concise access to functionalized indolinesChemical Communications (Cambridge, 2014, 50(61), 8370-8373,
Cas no 93-26-5 (N-(2-Methoxyphenyl)acetamide)

N-(2-Methoxyphenyl)acetamide structure
상품 이름:N-(2-Methoxyphenyl)acetamide
N-(2-Methoxyphenyl)acetamide 화학적 및 물리적 성질
이름 및 식별자
-
- N-(2-Methoxyphenyl)acetamide
- o-Acetanisidide
- o-Methoxyacetanilide
- o-Acetanisidine
- 2-Methoxyacetanilide
- 2'-Methoxyacetanilide
- Acetamide, N-(2-methoxyphenyl)-
- Acetanilide, 2'-methoxy-
- Acetyl-O-anisidine
- N-Acetyl-o-anisidine
- 2-ACETAMIDOANISOLE
- Acetamide, N-(methoxyphenyl)-
- N-ACETYL-ORTHO-ANISIDINE
- FGOFNVXHDGQVBG-UHFFFAOYSA-N
- N-(2-METHOXYPHENYL) ACETAMIDE
- Q63392790
- Aceto-o-anisidine
- NSC4004
- PubChem3319
- N-acetyl-2-anisidine
- 2-(Acetyla
- N-(2-Methoxyphenyl)acetamide (ACI)
- o-Acetanisidide (6CI, 7CI, 8CI)
- 2-(Acetylamino)anisole
- 2-N-Acetylaminomethoxybenzene
- 2′-Methoxyacetanilide
- N-Acetyl-2-methoxyaniline
- NSC 4004
- MFCD00026117
- SDCCGMLS-0033745.P002
- NS00039539
- N-(2-methoxyphenyl)-acetamide
- AKOS000498231
- o-Acetanisidide;N-(2-Methoxyphenyl)acetamide
- WLN: 1VMR BO1
- SCHEMBL171580
- N-(2-Methoxyphenyl)acetamide, 95%
- N-(2-Methoxyphenyl)acetamide #
- DTXSID0052623
- SY107302
- W-109344
- 93-26-5
- BRN 2091808
- UNII-LPJ345W2VY
- SMR000054976
- LPJ345W2VY
- N-(2-Methoxy-phenyl)-acetamide
- AE-641/00783050
- STL169049
- AI3-00799
- AS-59474
- MLS000105047
- A0018
- NSC-4004
- CHEMBL1880779
- HMS2339K05
- CS-0313101
- EINECS 202-233-5
- HMS1577L04
- CHEBI:143106
- D88200
- InChI=1/C9H11NO2/c1-7(11)10-8-5-3-4-6-9(8)12-2/h3-6H,1-2H3,(H,10,11
- Z27797377
- Cambridge id 5137141
-
- MDL: MFCD00026117
- 인치: 1S/C9H11NO2/c1-7(11)10-8-5-3-4-6-9(8)12-2/h3-6H,1-2H3,(H,10,11)
- InChIKey: FGOFNVXHDGQVBG-UHFFFAOYSA-N
- 미소: O=C(C)NC1C(OC)=CC=CC=1
- BRN: 2091808
계산된 속성
- 정밀분자량: 165.07900
- 동위원소 질량: 165.079
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 2
- 중원자 수량: 12
- 회전 가능한 화학 키 수량: 2
- 복잡도: 159
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 표면전하: 0
- 소수점 매개변수 계산 참조값(XlogP): 1.1
- 상호 변형 이기종 수량: 3
- 토폴로지 분자 극성 표면적: 38.3
실험적 성질
- 색과 성상: Powder
- 밀도: 1.1603 (rough estimate)
- 융해점: 85.0 to 89.0 deg-C
- 비등점: 303-305 °C(lit.)
- 플래시 포인트: 138
- 굴절률: 1.5839 (estimate)
- PSA: 38.33000
- LogP: 1.72660
- FEMA: 2768
N-(2-Methoxyphenyl)acetamide 보안 정보
-
기호:
- 제시어:경고
- 신호어:Warning
- 피해 선언: H302-H315-H319
- 경고성 성명: P264-P270-P280-P301+P312+P330-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P501
- 위험물 운송번호:NONH for all modes of transport
- WGK 독일:3
- 위험 범주 코드: 22-36/37/38
- 보안 지침: S26-S36
- RTECS 번호:AE8280000
-
위험물 표지:
- 저장 조건:그것을 단단히 닫아라.서늘하고 건조한 곳에 보관하다.
- 위험 용어:R36/37/38
N-(2-Methoxyphenyl)acetamide 세관 데이터
- 세관 번호:2924299090
- 세관 데이터:
중국 세관 번호:
2924299090개요:
2924299090. 기타 링 아미드 (링 아미노 메틸 에스테르 포함) (이들의 파생물 및 소금 포함).부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 30.0%
신고 요소:
제품명, 성분 함량, 용도, 포장
요약:
2924299090. 기타 환상아미드(환상아미노메틸에스테르 포함) 및 그 파생물;그 소금.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 30.0%
N-(2-Methoxyphenyl)acetamide 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N19830-5mg |
O-Acetanisidide |
93-26-5 | 5mg |
¥252.0 | 2021-09-08 | ||
Enamine | EN300-15542-2.5g |
N-(2-methoxyphenyl)acetamide |
93-26-5 | 2.5g |
$149.0 | 2023-02-09 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | RL569-5g |
N-(2-Methoxyphenyl)acetamide |
93-26-5 | 98.0%(LC&N) | 5g |
¥176.0 | 2022-07-28 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | RL569-100g |
N-(2-Methoxyphenyl)acetamide |
93-26-5 | 98.0%(LC&N) | 100g |
¥1822.0 | 2022-07-28 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | RL569-25g |
N-(2-Methoxyphenyl)acetamide |
93-26-5 | 98.0%(LC&N) | 25g |
¥649.0 | 2022-07-28 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A865878-25g |
o-Acetanisidide |
93-26-5 | ≥98% | 25g |
¥139.00 | 2022-09-29 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | O159959-500g |
N-(2-Methoxyphenyl)acetamide |
93-26-5 | >98.0%(HPLC)(N) | 500g |
¥1259.90 | 2023-09-01 | |
YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP80541-5mg |
N-(2-Methoxyphenyl)acetamide |
93-26-5 | 98.0% | 5mg |
¥100 | 2021-05-07 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A865878-100g |
o-Acetanisidide |
93-26-5 | ≥98% | 100g |
¥419.00 | 2022-09-29 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | O159959-100g |
N-(2-Methoxyphenyl)acetamide |
93-26-5 | >98.0%(HPLC)(N) | 100g |
¥405.90 | 2023-09-01 |
N-(2-Methoxyphenyl)acetamide 합성 방법
합성회로 1
반응 조건
1.1 Solvents: Dichloromethane ; rt
참조
합성회로 2
반응 조건
1.1 Catalysts: Cadmium oxide ; 10 min, 80 °C
1.2 Solvents: Water
1.2 Solvents: Water
참조
- Microwave-assisted synthesis of nano-sized cadmium oxide as a new and highly efficient catalyst for solvent free acylation of amines and alcoholsAsian Journal of Chemistry, 2010, 22(4), 2554-2564,
합성회로 3
반응 조건
1.1 Reagents: Boron trifluoride etherate , Iodobenzene diacetate Solvents: Acetonitrile ; 30 min, 70 °C
1.2 5 min, 70 °C; 70 °C → rt
1.3 Reagents: Sodium sulfite Solvents: Water ; rt
1.2 5 min, 70 °C; 70 °C → rt
1.3 Reagents: Sodium sulfite Solvents: Water ; rt
참조
- Hypervalent Iodine-Mediated Beckmann Rearrangement of KetoximesSynlett, 2018, 29(11), 1465-1468,
합성회로 4
반응 조건
1.1 Catalysts: Boron trifluoride etherate Solvents: Acetonitrile ; 3 h, reflux
참조
- A mild and highly efficient catalyst for Beckmann rearrangement, BF3.OEt2Chinese Journal of Chemistry, 2011, 29(5), 947-950,
합성회로 5
반응 조건
1.1 Catalysts: 1,1′-(3,3-Dichloro-1-cyclopropene-1,2-diyl)bis[benzene] , Zinc chloride Solvents: Acetonitrile ; rt; 1 h, reflux
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
참조
- Cyclopropenium ion catalysed Beckmann rearrangementChemical Communications (Cambridge, 2010, 46(31), 5808-5810,
합성회로 6
반응 조건
1.1 Catalysts: 2920873-90-9 Solvents: Water ; 1 min, rt
참조
- Nickel ion-containing DABCO based ionic liquid: an efficient catalyst for the convenient chemoselective reduction of nitroarenes, N-acetylation of arylamines, and one-pot reductive acetylation of nitroarenesJournal of Molecular Structure, 2023, 1285,,
합성회로 7
반응 조건
1.1 Reagents: Boron trifluoride etherate , Iodobenzene diacetate Solvents: Acetonitrile ; 30 min, 70 °C
1.2 5 min, 70 °C
1.2 5 min, 70 °C
참조
- The Reaction of Ketoximes with Hypervalent Iodine Reagents: Beckmann Rearrangement and Hydrolysis to KetonesSynthesis, 2022, 54(18), 4095-4103,
합성회로 8
반응 조건
1.1 Catalysts: Cyanuric chloride , Zinc chloride Solvents: Acetonitrile ; 1 h, reflux
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
참조
- Cyanuric Chloride as a Mild and Active Beckmann Rearrangement CatalystJournal of the American Chemical Society, 2005, 127(32), 11240-11241,
합성회로 9
반응 조건
1.1 Reagents: Sodium hydroxide , Oxygen Catalysts: Gold, compd. with palladium (6:1) , Resin 717 Solvents: Water ; 24 h, 40 °C
참조
- Aerobic oxidative coupling of alcohols and amines over Au-Pd/resin in water: Au/Pd molar ratios switch the reaction pathways to amides or iminesGreen Chemistry, 2013, 15(10), 2680-2684,
합성회로 10
반응 조건
1.1 Reagents: Triethylamine , Sulfonyl fluoride Solvents: Acetonitrile ; 30 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 15 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 15 min, rt
참조
- SO2F2-Activated Efficient Beckmann Rearrangement of Ketoximes for Accessing Amides and LactamsEuropean Journal of Organic Chemistry, 2019, 2019(30), 4911-4915,
합성회로 11
반응 조건
1.1 Solvents: Dichloromethane ; 20 min, rt
참조
- Monoprotected L-Amino Acid (L-MPAA), Accelerated Bromination, Chlorination, and Iodination of C(sp2)-H Bonds by Iridium(III) CatalysisChemistry - A European Journal, 2017, 23(29), 7031-7036,
합성회로 12
반응 조건
1.1 Catalysts: Silica (chlorinated, mesoporous) Solvents: Toluene ; 2 h, reflux
참조
- Novel periodic mesoporous silica chlorides (PMSCl) with 2D P6mm hexagonal structures: efficient catalysts for the Beckmann rearrangementSynlett, 2010, (13), 2019-2023,
합성회로 13
반응 조건
1.1 Catalysts: Oxobis(1,1,1-trifluoromethanesulfonato-κO)zirconium Solvents: Acetonitrile ; 1 min, rt
참조
- Zirconyl triflate: a new, highly efficient and reusable catalyst for acetylation and benzoylation of alcohols, phenols, amines and thiols with acetic and benzoic anhydridesJournal of the Iranian Chemical Society, 2009, 6(3), 523-532,
합성회로 14
반응 조건
1.1 Solvents: Dichloromethane , 1,1,1,3,3,3-Hexafluoro-2-propanol ; 12 h, rt
참조
- Silica gel-promoted synthesis of amide by rearrangement of oxime under visible lightTetrahedron Letters, 2023, 114,,
합성회로 15
반응 조건
1.1 Catalysts: (T-4)-[2-[(3,5-Dimethyl-2H-pyrrol-2-ylidene-κN)(methylthio)methyl]-3,5-dimethyl-… Solvents: Dichloromethane , 1,1,1,3,3,3-Hexafluoro-2-propanol ; 22 h, rt
참조
- BODIPY Photocatalyzed Beckmann Rearrangement and Hydrolysis of Oximes under Visible LightJournal of Organic Chemistry, 2022, 87(18), 11958-11967,
합성회로 16
반응 조건
1.1 Catalysts: Zinc oxide (ZnO) ; 4 h, 80 °C
참조
- Morphology of ZnO triggered versatile catalytic reactions towards CO2 fixation and acylation of amines at optimized reaction conditionsMolecular Catalysis, 2020, 493,,
합성회로 17
반응 조건
1.1 Catalysts: Cyanuric chloride Solvents: 1H-Imidazolium, 3-hexyl-1-methyl-, perchlorate (1:1) ; 1.75 h, 60 °C
참조
- Beckmann rearrangement of oximes catalyzed by cyanuric chloride in ionic liquidsSynlett, 2008, (6), 908-910,
합성회로 18
반응 조건
1.1 Solvents: Dichloromethane ; 20 min, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
참조
- Atropselective synthesis of N-aryl pyridones via dynamic kinetic resolution enabled by non-covalent interactionsOrganic & Biomolecular Chemistry, 2022, 20(12), 2392-2396,
합성회로 19
반응 조건
1.1 Reagents: Cesium carbonate , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Catalysts: Tris(dibenzylideneacetone)dipalladium Solvents: 1,4-Dioxane
참조
- Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating in a Palladium ComplexJournal of the American Chemical Society, 2002, 124(21), 6043-6048,
합성회로 20
반응 조건
1.1 Reagents: Triethylamine , 1H-Imidazolium, 3-(fluorosulfonyl)-1,2-dimethyl-, 1,1,1-trifluoromethanesulfonat… Solvents: Acetonitrile ; 10 min, rt
참조
- The stable ''F-SO2+'' donor provides a mild and efficient approach to nitriles and amidesRSC Advances, 2022, 12(51), 33064-33068,
N-(2-Methoxyphenyl)acetamide Raw materials
- Acetamide
- ETHANONE, 1-(2-METHOXYPHENYL)-, OXIME, (E)-
- Ethanone,1-(2-methoxyphenyl)-, oxime
- 2-Bromoanisole
N-(2-Methoxyphenyl)acetamide Preparation Products
N-(2-Methoxyphenyl)acetamide 관련 문헌
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
-
Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
-
Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
93-26-5 (N-(2-Methoxyphenyl)acetamide) 관련 제품
- 581-08-8(N-(2-Ethoxyphenyl)acetamide)
- 6375-47-9(3-Amino-4-methoxyacetanilide)
- 17026-81-2(N-(3-Amino-4-ethoxyphenyl)acetamide)
- 6962-44-3(N-(2-Methoxy-5-methylphenyl)-acetamide)
- 23042-75-3(2',4'-Dimethoxyacetanilide)
- 1565498-47-6(4-cyclopropyl-5-(2-methylpropyl)-4H-1,2,4-triazole-3-sulfonyl chloride)
- 2225175-34-6(5-Chloro-2-(1H-pyrazol-1-yl)phenylboronic acid)
- 1024174-11-5(N-[[3-(Trifluoromethoxy)phenyl]methyl]thiophene-2-carboxamide)
- 1247443-84-0(5-methoxy-2-{(propan-2-yl)aminomethyl}phenol)
- 868973-31-3(2-methoxy-N-5-({(2-phenylethyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylbenzamide)
추천 공급업체
Amadis Chemical Company Limited
(CAS:93-26-5)N-(2-Methoxyphenyl)acetamide

순결:99%
재다:500g
가격 ($):386.0